![molecular formula C17H12F3NO2 B1652888 1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid CAS No. 1623083-72-6](/img/structure/B1652888.png)
1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
説明
“1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethyl group, which is a functional group in organic chemistry that has the formula -CF3 . The compound is part of a class of molecules that are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions are very important for synthesis problems . For instance, free radical bromination of alkyl benzenes is a common method . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” is complex. It includes an indole group, a benzyl group, and a trifluoromethyl group . The exact structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
The chemical reactions involving “1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” can be quite complex due to the presence of multiple functional groups . The trifluoromethyl group, in particular, can participate in various reactions, including nucleophilic substitution .科学的研究の応用
Synthesis Methods : A study by Nemoto et al. (2016) elaborates on the carboxylation of indoles under CO2 pressure, producing substituted indole-3-carboxylic acids, which could include derivatives similar to the compound (Nemoto et al., 2016).
Photoreversible Systems : Research by Shimizu, Kokado, and Inoue (1969) discusses the reverse photochromism of certain indole derivatives in polar solvents, indicating potential applications in photoreactive materials (Shimizu, Kokado, & Inoue, 1969).
Molecular Docking Studies : A study by Sagaama et al. (2020) focuses on the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, including molecular docking analysis for potential biological activities (Sagaama et al., 2020).
Palladium-Catalyzed Oxidative Coupling : Research by Yamashita et al. (2009) discusses the use of indole-3-carboxylic acids in palladium-catalyzed oxidative coupling, producing compounds with potential applications in material science and fluorescence (Yamashita et al., 2009).
Trifluoromethylation Studies : Capone et al. (2008) conducted research on the electrophilic trifluoromethylation of amino acids, providing insights into the modification of compounds similar to the one (Capone et al., 2008).
Synthesis of Novel Compounds : Wang et al. (2016) describes the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, suggesting potential in drug discovery (Wang et al., 2016).
Synthesis of Regioselectively Substituted Arenes : Research by Leconte and Ruzziconi (2002) focuses on synthesizing regioisomerically pure trifluoromethyl-substituted arenes, which may include derivatives of the compound of interest (Leconte & Ruzziconi, 2002).
Electrochemical Dearomative Dicarboxylation : A study by You et al. (2022) discusses a novel electrochemical protocol for producing dicarboxylic acids from N-protected indoles, which could be relevant for modifications of the compound (You et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, “2-(Trifluoromethyl)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
将来の方向性
The future directions for research on “1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid” could involve exploring its potential biological activities, given the known activities of similar compounds . Additionally, further studies could focus on optimizing its synthesis and understanding its reaction mechanisms .
特性
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)14-7-3-1-5-11(14)9-21-10-13(16(22)23)12-6-2-4-8-15(12)21/h1-8,10H,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLBRCSHFBXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163066 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid | |
CAS RN |
1623083-72-6 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623083-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



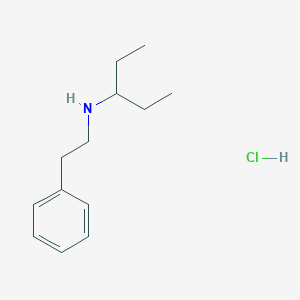

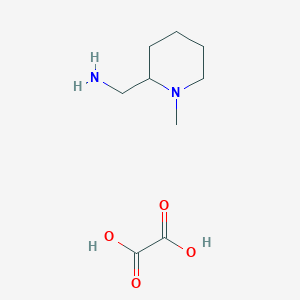



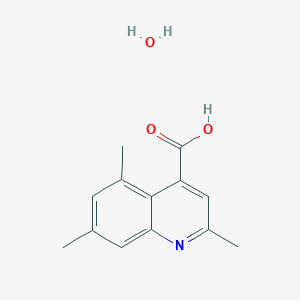
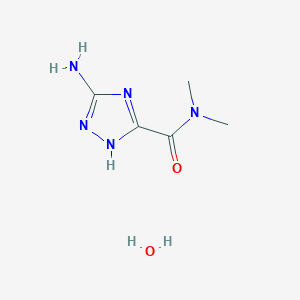
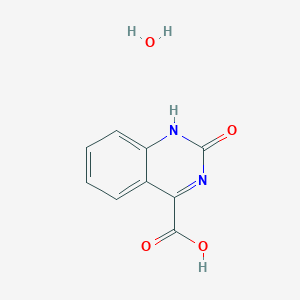
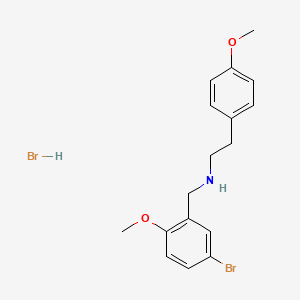
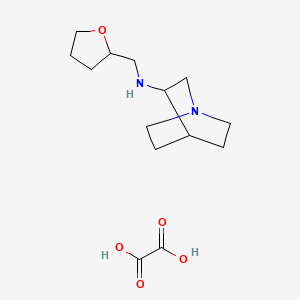
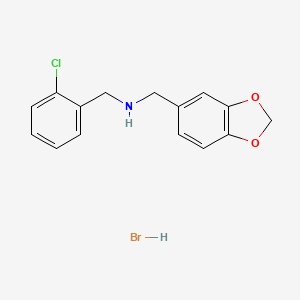
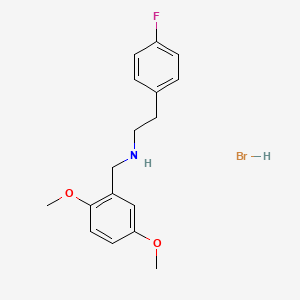
amine hydrobromide](/img/structure/B1652828.png)